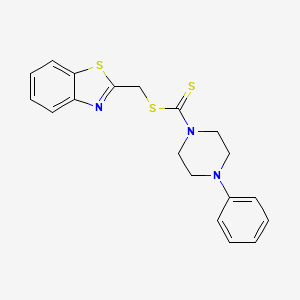
Rsv-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rsv-IN-6 is a chemical compound that has garnered significant attention in recent years due to its potential applications in various scientific fields. It is primarily known for its role in inhibiting respiratory syncytial virus, a common cause of respiratory infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-6 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Rsv-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including reflux and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
科学研究应用
Rsv-IN-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of respiratory syncytial virus and other viral infections, as well as in the development of antiviral drugs.
Medicine: Investigated for its potential therapeutic effects in treating respiratory infections and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
Rsv-IN-6 exerts its effects by targeting specific molecular pathways involved in viral replication. It binds to key proteins in the respiratory syncytial virus, inhibiting their function and preventing the virus from replicating. This mechanism of action makes it a promising candidate for antiviral drug development.
相似化合物的比较
Rsv-IN-6 is unique in its specific targeting of respiratory syncytial virus proteins, which sets it apart from other antiviral compounds. Similar compounds include:
Palivizumab: A monoclonal antibody used to prevent respiratory syncytial virus infections.
Ribavirin: An antiviral drug used to treat various viral infections, including respiratory syncytial virus.
Nirsevimab: A monoclonal antibody with a similar mechanism of action but different molecular structure.
This compound’s specificity and potency make it a valuable addition to the arsenal of antiviral agents, offering potential advantages in terms of efficacy and safety.
属性
分子式 |
C19H19N3S3 |
|---|---|
分子量 |
385.6 g/mol |
IUPAC 名称 |
1,3-benzothiazol-2-ylmethyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C19H19N3S3/c23-19(24-14-18-20-16-8-4-5-9-17(16)25-18)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI 键 |
QRTXELHNCQAQDN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


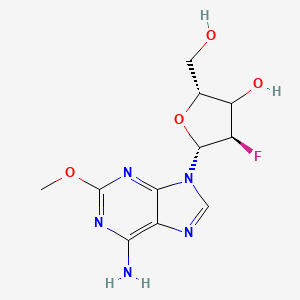
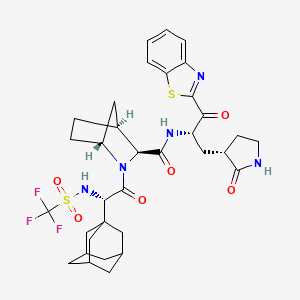

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
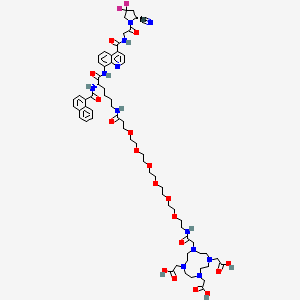
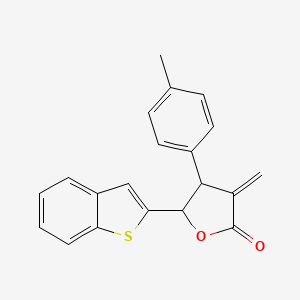
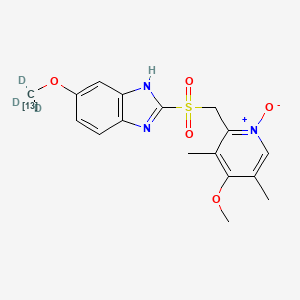
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)

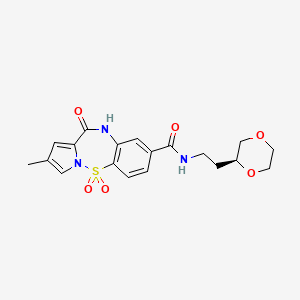
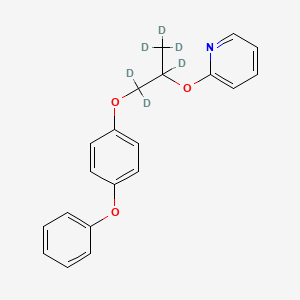
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
